[3-(Dimethylamino)-5-fluorophenyl]methanol
Overview
Description
[3-(Dimethylamino)-5-fluorophenyl]methanol is a chemical compound with the molecular formula C9H12FNO It is characterized by the presence of a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-5-fluorophenyl]methanol typically involves the reaction of 3-(dimethylamino)-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-5-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major products include 3-(dimethylamino)-5-fluorobenzaldehyde or 3-(dimethylamino)-5-fluorobenzophenone.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituent introduced, such as 3-(dimethylamino)-5-chlorophenylmethanol if chlorine is the substituent.
Scientific Research Applications
[3-(Dimethylamino)-5-fluorophenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-5-fluorophenyl]methanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [3-(Dimethylamino)-5-chlorophenyl]methanol
- [3-(Dimethylamino)-5-bromophenyl]methanol
- [3-(Dimethylamino)-5-iodophenyl]methanol
Uniqueness
[3-(Dimethylamino)-5-fluorophenyl]methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(dimethylamino)-5-fluorophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMBZWBJXULHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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